(E)-4-(4-methylphenyl)but-3-en-2-one

Catalog No.
S3712828
CAS No.
4023-84-1
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(4-methylphenyl)but-3-en-2-one

CAS Number

4023-84-1

Product Name

(E)-4-(4-methylphenyl)but-3-en-2-one

IUPAC Name

(E)-4-(4-methylphenyl)but-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+

InChI Key

USXMUOFSQBSHGN-VMPITWQZSA-N

SMILES

CC1=CC=C(C=C1)C=CC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C

(E)-4-(4-methylphenyl)but-3-en-2-one, commonly known as 4-(4-methylphenyl)but-3-en-2-one or p-tolylbutenone, is an organic compound characterized by the presence of a butenone functional group with a para-methylphenyl substituent. Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 160.21 g/mol. The compound appears as a yellow crystalline solid with a melting point ranging from 29 to 33 °C and a predicted boiling point of approximately 280.6 °C .

The structure of (E)-4-(4-methylphenyl)but-3-en-2-one features a double bond between the second and third carbon atoms of the butene chain, contributing to its reactivity and potential applications in organic synthesis. The compound's unique configuration allows for various chemical transformations, making it a valuable intermediate in organic chemistry.

  • Chemical Properties and Reactions:
    Resources like PubChem [] and ChemicalBook [] describe some basic chemical properties of 4-(4-Methylphenyl)-3-Buten-2-one. These resources mention its boiling point and its ability to undergo a Reformatsky reaction to yield β-hydroxy esters []. The Reformatsky reaction is a useful tool in organic synthesis for creating new carbon-carbon bonds [].
Due to its unsaturated ketone structure:

  • Reformatsky Reaction: This compound can undergo the Reformatsky reaction with ethyl α-bromopropionate to yield β-hydroxy esters, showcasing its utility in synthesizing more complex molecules .
  • Enzymatic Reduction: The compound can be produced through enzymatic reduction methods involving reductases, which convert related compounds into (E)-4-(4-methylphenyl)but-3-en-2-one under mild conditions .
  • Aldol Condensation: It can also participate in aldol condensation reactions, forming larger β-hydroxy ketones or aldehydes when reacted with other carbonyl compounds.

Research indicates that (E)-4-(4-methylphenyl)but-3-en-2-one exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.
  • Cytotoxicity: Some derivatives of this compound have shown cytotoxic effects against certain cancer cell lines, indicating potential for development as an anticancer agent.

Several synthesis methods for (E)-4-(4-methylphenyl)but-3-en-2-one have been reported:

  • Condensation Reaction: A common method involves the condensation of styrene with acetic anhydride in the presence of a mesoporous aluminosilicate catalyst at elevated temperatures (120–130 °C). This method yields the desired product efficiently .
  • Enzymatic Methods: Enzymatic synthesis routes have been explored, utilizing specific enzymes to facilitate the conversion of simpler substrates into (E)-4-(4-methylphenyl)but-3-en-2-one under controlled conditions .
  • Chemical Transformations: Various chemical transformations of related compounds can lead to the formation of (E)-4-(4-methylphenyl)but-3-en-2-one, such as through oxidation or reduction processes.

(E)-4-(4-methylphenyl)but-3-en-2-one finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
  • Flavor and Fragrance Industry: The compound's aromatic properties make it suitable for use in flavoring and fragrance formulations.
  • Research Compound: It is utilized in various research applications, particularly in studies focused on organic chemistry and medicinal chemistry.

Interaction studies involving (E)-4-(4-methylphenyl)but-3-en-2-one have primarily focused on its reactivity with nucleophiles and electrophiles:

  • Nucleophilic Addition Reactions: The carbonyl group in (E)-4-(4-methylphenyl)but-3-en-2-one can undergo nucleophilic addition reactions, making it reactive towards amines and alcohols.
  • Electrophilic Substitution: Its aromatic ring allows for electrophilic substitution reactions, which can modify its structure to enhance biological activity or alter physical properties.

Several compounds share structural similarities with (E)-4-(4-methylphenyl)but-3-en-2-one. Here are some notable examples:

Compound NameStructure DescriptionUnique Characteristics
4-(3-Methylphenyl)but-3-en-2-oneSimilar but with a methyl group at the meta positionDifferent biological activity profile
1-(4-Methylphenyl)-1-butene-3-oneA saturated derivative with similar functional groupsLess reactivity due to saturation
1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-oneContains hydroxyl and isopropyl substituentsEnhanced solubility and potential bioactivity
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-oneContains nitro group enhancing reactivityPotential use in dye synthesis

These comparisons highlight the unique characteristics of (E)-4-(4-methylphenyl)but-3-en-2-one, particularly its specific reactivity patterns and potential applications in various fields of research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Wikipedia

(E)-4-(4-methylphenyl)but-3-en-2-one

General Manufacturing Information

3-Buten-2-one, 4-(4-methylphenyl)-: INACTIVE

Dates

Last modified: 08-20-2023

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